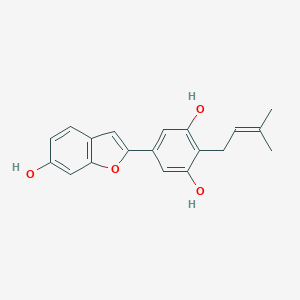

Moracin C

Vue d'ensemble

Description

Moracin C Description

Moracin C is one of the antifungal compounds isolated from the mulberry plant, specifically from the fungus-infected cortex and phloem tissues of mulberry shoots. It belongs to a class of compounds known as 2-arylbenzofurans, which are known for their biological activities, including antifungal properties .

Synthesis Analysis

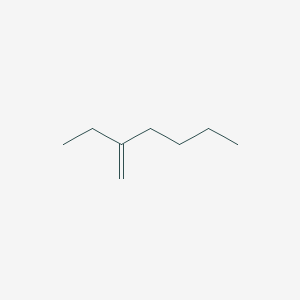

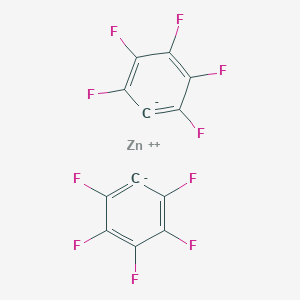

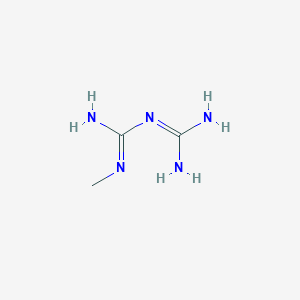

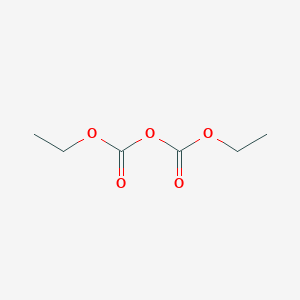

The total synthesis of moracin C has been achieved through an efficient 10-step process with an overall yield of 12%. A key step in the synthesis involves the acid-induced intramolecular migration of an acyl group, which is a relatively unexplored method. This process leads to the formation of o-hydroxybenzylphosphonium salts containing ester groups. These salts are then coupled with 3,5-dimethoxybenzoic acid, followed by an intramolecular Wittig reaction to produce the 2-arylbenzo[b]furans with the desired substitution pattern on the aryl ring .

Molecular Structure Analysis

Moracin C's molecular structure has been elucidated based on spectral and chemical evidence. The structure determination involved the identification of the substitution pattern on the aryl ring, which is characteristic of the 2-arylbenzofuran skeleton. This structural motif is significant as it is associated with the compound's biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of moracin C are notable for their innovation, particularly the intramolecular migration of an acyl group to synthesize the phosphonium salts. The subsequent intramolecular Wittig reaction is a critical step that forms the 2-arylbenzo[b]furan core of moracin C. These reactions are significant as they provide a concise route to synthesize polyphenolic benzo[b]furans, which could be of general utility in the synthesis of related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of moracin C are not detailed in the provided papers, its classification as a 2-arylbenzofuran derivative suggests that it shares common properties with other compounds in this class, such as moderate solubility in organic solvents and stability under standard conditions. The antifungal activity of moracin C indicates that it interacts with biological systems, which is a critical aspect of its chemical properties .

Relevant Case Studies

Although not a case study on moracin C specifically, research on moracin M, a related compound, has shown that it possesses anti-inflammatory properties. Moracin M was found to inhibit interleukin-6 production and nitric oxide production, which are key factors in airway inflammation. This suggests that moracin C may also have similar biological activities, given its structural similarity to moracin M. The study on moracin M also demonstrated its potential therapeutic application in treating lung inflammatory disorders, which could be relevant for moracin C as well .

Applications De Recherche Scientifique

Anti-Inflammatory and Anti-Cancer Properties

Moracin C, along with other moracin derivatives like Moracin M and Moracin O, has shown promise in the treatment of airway inflammation and lung diseases. Moracin M, in particular, was found to inhibit airway inflammation by interfering with the JNK/c-Jun and NF-κB pathways, demonstrating potential therapeutic benefits for lung inflammatory disorders (Lee et al., 2016). Another study highlighted Moracin's role in inhibiting DMBA-TPA induced skin cancer in mice, suggesting its potential as a protective agent in tumor promotion (Khyade & Lonkar, 2013).

Antimicrobial Effects

Moracin C has demonstrated significant antimicrobial activity. In a study exploring the antimicrobial potential of compounds isolated from Morus mesozygia, Moracin C was one of the compounds that exhibited the ability to prevent the growth of various microbial species, thereby providing scientific basis for its use in traditional medicine (Kuete et al., 2009).

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetic properties of Moracin C is crucial for its potential therapeutic application. A study conducted on mice revealed that Moracin C is rapidly absorbed in the intestinal tract and is highly distributed in the gastrointestinal tract, liver, kidneys, and lungs. This study provided important insights into the tissue distribution and metabolic pathways of Moracin C, which is vital for determining its therapeutic efficacy (You et al., 2021).

Molecular Mechanisms and Therapeutic Potential

Moracin C has been studied for its molecular mechanisms and therapeutic potential in various diseases. For instance, Moracin derivatives have been identified as natural phosphodiesterase-4 inhibitors, indicating their potential use in the treatment of asthma (Chen et al., 2012). Additionally, insights into the antioxidant activity of Moracin T, a related compound, through computational methods, highlight the broad scope of biological activity of Moracin derivatives (Boulebd, 2020).

Propriétés

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGHWUWBQNCCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219182 | |

| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Moracin C | |

CAS RN |

69120-06-5 | |

| Record name | Moracin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69120-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moracin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069120065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORACIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ4GH2N64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 199 °C | |

| Record name | Moracin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

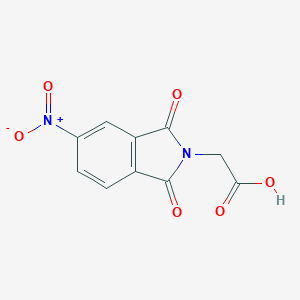

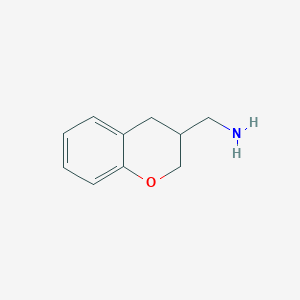

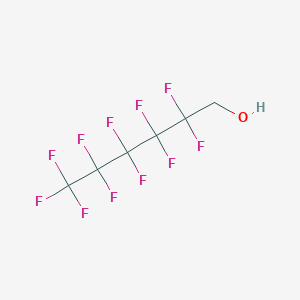

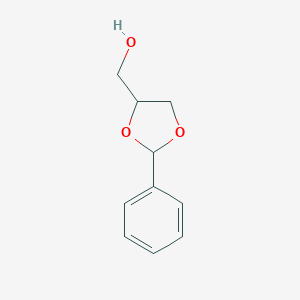

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.